molecular formula C6H9N3O2 B12877313 1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one

1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one

Cat. No.: B12877313
M. Wt: 155.15 g/mol
InChI Key: JASQIQKRWFLZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound with a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of hydrazine derivatives with β-keto esters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Condensation Reaction: Hydrazine derivatives react with β-keto esters to form pyrazolone intermediates.

    Acetylation: The pyrazolone intermediates are then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the synthesis of polymers and materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure with a methyl group instead of an aminomethyl group.

    1-Acetyl-5-phenyl-1H-pyrazol-3(2H)-one: Similar structure with a phenyl group instead of an aminomethyl group.

Uniqueness

1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-acetyl-3-(aminomethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C6H9N3O2/c1-4(10)9-5(3-7)2-6(11)8-9/h2H,3,7H2,1H3,(H,8,11)

InChI Key

JASQIQKRWFLZHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=CC(=O)N1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.